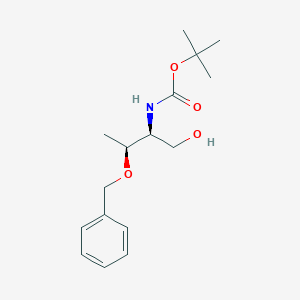
3-Amino-6-chloropicolinamide
Übersicht
Beschreibung
3-Amino-6-chloropicolinamide, also known as 3-Amino-6-chloropyridine-2-carboxamide, is an organic compound . It belongs to the category of picolines.
Molecular Structure Analysis
The molecular formula of 3-Amino-6-chloropicolinamide is C6H6ClN3O . Its molecular weight is 171.59 . The InChI key is ZGGQDDSXBIALBC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Amino-6-chloropicolinamide is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The boiling point is predicted to be 349.3±42.0 °C . The density is predicted to be 1.484±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
3-Amino-6-chloropicolinamide plays a role in the synthesis of heterocyclic compounds. For instance, it has been used in the synthetic approach to camptothecin analogues, important in cancer treatment research (Kametani, 1970).
Nucleic Acid Metabolism in Plants
This compound is also studied for its effects on nucleic acid metabolism in plants. Research has shown that plants resistant to similar compounds like picloram (a derivative) had low nucleic acid content, indicating a potential impact on plant growth and development (Malhotra & Hanson, 1970).
Brain Development Studies
In neurodevelopmental research, analogues of 3-Amino-6-chloropicolinamide have been used to explore biochemical mechanisms in brain development. Studies on compounds like 6-aminonicotinamide, a nicotinic acid antagonist, have provided insights into the role of specific enzymes in cellular replication and differentiation in the brain (Morris et al., 1985).
Soil and Environmental Studies
Environmental research has investigated the stability and effects of picloram, a related compound, in soil. This includes studies on its persistence and mobility, which are crucial for understanding its impact on ecosystems (Evans & Norris, 1986).
Antiviral Research
In the field of antiviral research, derivatives of 3-Amino-6-chloropicolinamide have been synthesized for potential use against viruses like herpes simplex (Harnden et al., 1987).
Antibacterial Research
Similarly, this compound has also been involved in synthesizing new antibiotics, indicating its versatility in drug development (Konduri et al., 2021).
Safety And Hazards
3-Amino-6-chloropicolinamide has a GHS07 signal word of "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-amino-6-chloropyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-4-2-1-3(8)5(10-4)6(9)11/h1-2H,8H2,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGQDDSXBIALBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444290 | |
| Record name | 3-amino-6-chloropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-chloropicolinamide | |
CAS RN |
175358-01-7 | |
| Record name | 3-amino-6-chloropicolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-6-chloropyridine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzyl N-[(dimethylcarbamoyl)methyl]carbamate](/img/structure/B112060.png)






